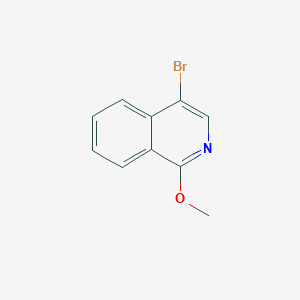

4-Bromo-1-methoxyisoquinoline

説明

Significance of Isoquinoline (B145761) Core Structures in Chemical Research

The isoquinoline framework is a cornerstone in medicinal chemistry and materials science. tandfonline.comresearchgate.net Its derivatives are found in a plethora of naturally occurring alkaloids, such as papaverine (B1678415) and berberine, which exhibit significant pharmacological properties. nih.govbeilstein-journals.org This natural precedent has inspired chemists to explore the isoquinoline scaffold for drug discovery, leading to the development of compounds with a wide array of biological activities. These include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antihypertensive properties. researchgate.netbeilstein-journals.orgsmolecule.com

The structural rigidity and aromatic nature of the isoquinoline core make it an ideal template for designing molecules that can interact with biological targets like enzymes and receptors with high specificity. nih.govsmolecule.com Beyond pharmaceuticals, isoquinoline derivatives have found applications in materials science, where their unique electronic and photophysical properties are harnessed for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. tandfonline.comresearchgate.net The capacity of the isoquinoline ring to be functionalized at various positions allows for the fine-tuning of its properties, making it a truly versatile building block in modern chemical research. sigmaaldrich.com

Historical Context of Isoquinoline Synthesis Methodologies

The journey of isoquinoline chemistry began in 1885 with its first isolation from coal tar. smolecule.comscispace.com This discovery was soon followed by the first reported laboratory synthesis by Gabriel in 1886. tandfonline.com Since these pioneering days, a number of named reactions have become the classical cornerstones for constructing the isoquinoline core.

Key historical methods include:

The Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine derivative using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. tandfonline.comsmolecule.comresearchgate.net

The Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can be subsequently aromatized. tandfonline.comresearchgate.net

The Pomeranz-Fritsch Reaction: In this method, a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) react in the presence of acid to form the isoquinoline ring. tandfonline.comsmolecule.comscispace.com

While these methods are historically significant and still in use, modern organic synthesis has introduced more advanced techniques. These often involve transition metal catalysis (e.g., palladium) and innovative reaction conditions like microwave-assisted synthesis, which can offer milder conditions, higher yields, and greater functional group tolerance. scispace.com

Structural Specificity of 4-Bromo-1-methoxyisoquinoline within the Isoquinoline Class

Within the broad family of isoquinolines, this compound (CAS Number: 746668-73-5) is a synthetically valuable intermediate. tandfonline.comsigmaaldrich.coma2bchem.com Its specific structure, featuring a bromine atom at position C4 and a methoxy (B1213986) group at C1, dictates its unique reactivity and utility as a chemical building block.

The key structural features and their implications are:

The Methoxy Group at C1: This group is an ether linkage. Its presence is significant as it activates the ring towards certain reactions while also serving as a latent carbonyl group; it can be hydrolyzed under acidic conditions to an isoquinolinone. tandfonline.com

The Bromo Group at C4: The bromine atom is a versatile functional handle. It is a good leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.netsmolecule.com Furthermore, it can readily undergo halogen-metal exchange, typically with an organolithium reagent, to generate a nucleophilic carbon center at the C4 position. This allows for the introduction of a wide range of electrophiles at this site. tandfonline.com

This specific substitution pattern makes this compound a highly strategic precursor. Researchers can leverage the bromine at C4 for modification and then, if desired, convert the C1-methoxy group to a carbonyl, yielding a 4-substituted-1(2H)-isoquinolinone. tandfonline.com This dual functionality is exemplified in its use for synthesizing inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), where specific substitution at the 4-position is crucial for biological activity. tandfonline.com

Interactive Data Tables

Below are tables detailing the properties of this compound and a summary of a key synthetic reaction involving this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 746668-73-5 | tandfonline.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₈BrNO | a2bchem.com |

| Molecular Weight | 238.08 g/mol | sigmaaldrich.coma2bchem.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | COc1ncc(c2c1cccc2)Br | a2bchem.com |

| InChI Key | BQMVHRXGXCDQEW-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Synthesis and Reaction of this compound

| Reaction Stage | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Synthesis | 4-Bromo-1-chloroisoquinoline | Sodium methoxide (B1231860) (NaOMe), Methanol (B129727) (MeOH), Reflux | This compound | Not explicitly stated, but successful | tandfonline.com |

| Reaction | This compound | n-Butyllithium (n-BuLi), THF, -78 °C | 4-Lithio-1-methoxyisoquinoline | Used in situ for next step | tandfonline.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMVHRXGXCDQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647224 | |

| Record name | 4-Bromo-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746668-73-5 | |

| Record name | 4-Bromo-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1 Methoxyisoquinoline and Its Precursors

Classical Approaches to Isoquinoline (B145761) Framework Construction

The foundational step in synthesizing many isoquinoline derivatives is the construction of the bicyclic isoquinoline ring system. Two classical methods, the Pomeranz-Fritsch cyclization and the Skraup synthesis, have been historically significant for this purpose.

Pomeranz-Fritsch Cyclization Strategies

The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. chemistry-reaction.comthermofisher.com This reaction typically involves two main stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), followed by ring closure in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isoquinoline. chemistry-reaction.comorganicreactions.org

The versatility of the Pomeranz-Fritsch synthesis allows for the preparation of a variety of substituted isoquinolines, as the starting aromatic aldehyde can contain various substituents. thermofisher.comorganicreactions.org This method provides a route to isoquinolines with substitution patterns that may be difficult to achieve through other synthetic strategies. organicreactions.org Modifications to the classical Pomeranz-Fritsch reaction, such as the Schlittler-Muller and Bobbitt modifications, have expanded its scope to include the synthesis of C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com

| Reaction Stage | Description | Key Reagents |

| Stage 1: Condensation | Formation of a benzalaminoacetal (Schiff base). chemistry-reaction.com | Benzaldehyde, 2,2-dialkoxyethylamine |

| Stage 2: Cyclization | Acid-catalyzed ring closure to form the isoquinoline ring. chemistry-reaction.comorganicreactions.org | Strong acid (e.g., H₂SO₄) |

Skraup Synthesis and its Modifications

While the Skraup synthesis is primarily known for the preparation of quinolines, its principles can be adapted for the synthesis of related heterocyclic systems. minia.edu.egwikipedia.org The classic Skraup reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation to form the quinoline (B57606) ring. numberanalytics.compharmaguideline.com

For the synthesis of isoquinoline precursors, modifications of this approach would be necessary, starting with different aromatic amines and carbonyl compounds to direct the cyclization to form the isoquinoline skeleton. However, direct application of the Skraup synthesis is more commonly associated with quinoline synthesis. minia.edu.egwikipedia.org

Advanced Synthetic Routes to Halogenated and Alkoxylated Isoquinolines

The synthesis of 4-bromo-1-methoxyisoquinoline specifically requires the introduction of a bromine atom at the C4 position and a methoxy (B1213986) group at the C1 position of the isoquinoline ring. This is typically achieved through a series of functionalization reactions on a pre-formed isoquinoline or a suitable precursor.

Electrophilic Aromatic Substitution for Bromination

The introduction of a bromine atom onto the isoquinoline ring can be achieved through electrophilic aromatic substitution. The position of bromination is highly dependent on the reaction conditions and the substituents already present on the ring. arsdcollege.ac.in For isoquinoline itself, electrophilic substitution, such as nitration and sulfonation, predominantly occurs at the C5 and C8 positions of the benzene (B151609) ring portion due to its higher electron density compared to the pyridine (B92270) ring. quimicaorganica.orgiust.ac.ir

However, direct bromination at the C4 position of an unsubstituted isoquinoline is challenging. To achieve regioselective bromination at C4, specific strategies are often employed. One such method involves a dearomatization–electrophilic substitution–rearomatization sequence. acs.org For instance, isoquinoline can be treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a dearomatized intermediate, which can then undergo electrophilic bromination with a reagent like N-bromosuccinimide (NBS), followed by acid-promoted rearomatization to yield 4-bromoisoquinoline (B23445). acs.org

Another approach involves the bromination of isoquinoline in the presence of a strong acid. For example, using N-bromosuccinimide (NBS) in concentrated sulfuric acid can lead to the formation of 5-bromoisoquinoline. researchgate.net The synthesis of 4-bromoisoquinoline often requires a multi-step sequence, potentially starting from a precursor that directs the bromination to the desired position. thieme-connect.deresearchgate.netresearchgate.net

| Bromination Method | Reagents | Product |

| Dearomatization-Bromination-Rearomatization | Boc₂O, NBS, Acid | 4-Bromoisoquinoline acs.org |

| Direct Bromination in Strong Acid | NBS, H₂SO₄ | 5-Bromoisoquinoline researchgate.net |

| Palladium-catalyzed Electrocyclic Reaction | 2-Alkynyl benzyl (B1604629) azides, PdBr₂/CuBr₂/LiBr | 4-Bromoisoquinoline researchgate.net |

Nucleophilic Substitution and Alkoxylation Strategies

The introduction of the methoxy group at the C1 position of the isoquinoline ring is typically achieved through a nucleophilic substitution reaction. shahucollegelatur.org.in Halogenated isoquinolines, particularly those with a halogen at the C1 position, are highly reactive towards nucleophilic attack. quimicaorganica.orgquimicaorganica.org

A common precursor for this transformation is 1-chloroisoquinoline (B32320). quinoline-thiophene.com The chlorine atom at the C1 position is a good leaving group and can be readily displaced by a methoxide (B1231860) nucleophile. The reaction of 1-chloro-4-bromoisoquinoline with sodium methoxide in methanol (B129727) is a direct method to introduce the methoxy group at the C1 position, yielding this compound. shahucollegelatur.org.in The synthesis of the 1-chloro-4-bromoisoquinoline precursor can be achieved by first brominating isoquinoline to get 4-bromoisoquinoline, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). quinoline-thiophene.com

| Precursor | Reagent | Product |

| 1-Chloro-4-bromoisoquinoline | Sodium methoxide (NaOMe) | This compound shahucollegelatur.org.in |

| 1,3-Dichloroisoquinoline | Sodium methoxide (NaOMe) | 1-Methoxy-3-chloroisoquinoline shahucollegelatur.org.in |

Palladium-Catalyzed Coupling Reactions in Isoquinoline Synthesis (e.g., C-O bond formation)

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-heteroatom bonds, including C-O bonds. mit.edu These reactions offer a versatile and often milder alternative to traditional nucleophilic substitution methods.

For the synthesis of methoxyisoquinolines, a palladium-catalyzed C-O coupling reaction can be employed. This typically involves the reaction of a halo-isoquinoline with an alcohol or an alkoxide in the presence of a palladium catalyst and a suitable ligand. mit.edumit.edu For instance, the coupling of 1-chloroisoquinoline with methoxyboronic acids can be catalyzed by a palladium complex like Pd(PPh₃)₄ to form 1-methoxyisoquinoline.

While direct palladium-catalyzed methoxylation of 4-bromoisoquinoline at the C1 position is less commonly reported, the general principle of palladium-catalyzed C-O bond formation is a key strategy in modern synthetic organic chemistry. mit.edu These methods are particularly useful for coupling challenging substrates and can often be performed under milder conditions than classical methods. mit.edu

| Reactants | Catalyst System | Product |

| 1-Chloroisoquinoline, Methoxyboronic acid | Pd(PPh₃)₄ | 1-Methoxyisoquinoline |

| Aryl halides, Primary alcohols | Pd catalyst, t-BuBrettPhos ligand | Alkyl aryl ethers mit.edu |

Derivatization from this compound Precursors

Synthesis of 4-Substituted 1(2H)-Isoquinolinones via Lithiated Intermediates

A notable synthetic strategy allows for the creation of 4-substituted 1(2H)-isoquinolinones using this compound as a key starting material. researchgate.netresearchgate.netacs.org This process hinges on the generation of a monolithiated intermediate through an alkyllithium-halogen exchange reaction. researchgate.netacs.org

The core of this methodology involves treating this compound with an alkyllithium reagent. This selectively replaces the bromine atom at the C-4 position with lithium, forming a highly reactive monolithium anion. researchgate.netresearchgate.net This intermediate can then be "trapped" by introducing various electrophiles, which subsequently add to the C-4 position. The final step of the sequence is the hydrolysis of the methoxy group at the C-1 position, which yields the desired 4-substituted 1(2H)-isoquinolinone. researchgate.netacs.org This approach is advantageous as it provides a direct route to otherwise difficult-to-access derivatives and has potential applications for creating isoquinolinones with additional substitutions on either the heterocyclic or carbocyclic ring. researchgate.netresearchgate.net

Table 1: General Transformation for Synthesis of 4-Substituted 1(2H)-Isoquinolinones

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | Alkyllithium | 4-Lithio-1-methoxyisoquinoline | Halogen-metal exchange to form a monolithium anion. researchgate.netacs.org |

| 2 | 4-Lithio-1-methoxyisoquinoline | Electrophile (E+) | 4-E-1-methoxyisoquinoline | Electrophilic trapping of the lithiated intermediate. researchgate.netacs.org |

Regioselective Functionalization at the Isoquinoline Core

The bromine atom at the C-4 position of this compound serves as an effective handle for regioselective functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. The inherent reactivity differences between positions on the isoquinoline ring allow for precise chemical modifications. researchgate.net

A prime example of this regioselectivity is the Suzuki-Miyaura coupling reaction. This reaction demonstrates the specific functionalization at the C-4 position, leaving the rest of the isoquinoline core intact. For instance, the coupling of this compound with an appropriately substituted boronic acid or its ester can yield complex 4-aryl-1-methoxyisoquinolines. A specific application of this is the synthesis of 4-(3-aminophenyl)-1-methoxyisoquinoline, which was achieved in a 78% yield via a Suzuki-Miyaura coupling. smolecule.com This highlights the efficiency and selectivity of using the C-4 bromine for building more complex molecular scaffolds.

Table 2: Example of Regioselective Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst System | Product | Yield | Reference |

|---|

Reactivity and Mechanistic Investigations of 4 Bromo 1 Methoxyisoquinoline

Reactivity of the Bromine Substituent at Position 4

The bromine atom at the 4-position of the isoquinoline (B145761) ring is a versatile handle for synthetic modifications, primarily through cross-coupling reactions that allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between aryl halides and boronic acids or their esters. ikm.org.my In the case of 4-bromo-1-methoxyisoquinoline, the bromine atom serves as an effective leaving group for this transformation. Research has demonstrated the successful application of this reaction to synthesize various 4-aryl-1-methoxyisoquinoline derivatives.

For instance, the Suzuki-Miyaura coupling of this compound with (3-aminophenyl)boronic acid, using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), proceeds efficiently to yield 4-(3-aminophenyl)-1-methoxyisoquinoline. smolecule.com This type of transformation is crucial for building more complex molecular architectures, often used as intermediates in the synthesis of biologically active compounds. smolecule.comsmolecule.com The general success of Suzuki-Miyaura reactions relies on the appropriate choice of catalyst, ligand, base, and solvent to optimize yield and reaction time. ikm.org.mynih.gov The presence of a base is essential for the activation of the boronic acid component in the catalytic cycle. ikm.org.my

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Ref |

| This compound | (3-Aminophenyl)boronic acid | Pd(PPh₃)₄ | 4-(3-Aminophenyl)-1-methoxyisoquinoline | 78% | smolecule.com |

This table summarizes a specific example of the Suzuki-Miyaura coupling reaction involving this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, linking amines with aryl halides. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher classical methods. wikipedia.org

The bromine atom at the C4 position of this compound is well-suited for Buchwald-Hartwig amination. This reaction allows for the introduction of a wide variety of nitrogen-containing functional groups, including primary and secondary amines, amides, and other nitrogen heterocycles. The choice of palladium precursor and, critically, the phosphine (B1218219) ligand is paramount to the success of the reaction, influencing catalytic activity and selectivity. researchgate.net While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the provided search results, the general applicability of this methodology to aryl bromides strongly suggests its feasibility. wikipedia.orgresearchgate.net For example, related systems like 4-bromo-1H-1-tritylpyrazole have been successfully coupled with various amines using palladium catalysts with specialized phosphine ligands like tBuDavePhos. researchgate.net

Nucleophilic displacement of a halogen on an aromatic ring, known as nucleophilic aromatic substitution (SNA_r_), is generally challenging and requires specific conditions. libretexts.org The direct displacement of the bromine atom in this compound by a nucleophile is less common than cross-coupling reactions. For SNA_r_ to occur via an addition-elimination mechanism, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. libretexts.org

In the structure of this compound, there are no such strongly activating groups. The reaction of halogenoalkanes with nucleophiles can also proceed via elimination, but this is not a typical pathway for aryl halides. chemguide.co.uk Therefore, forcing conditions, such as high temperatures or the use of highly reactive nucleophiles, would likely be required for direct nucleophilic displacement of the bromine atom. science-revision.co.uk

Reactivity of the Methoxy (B1213986) Group at Position 1

The methoxy group at the C1 position is an ether linkage that can undergo cleavage under specific, typically harsh, reaction conditions.

The cleavage of ethers, particularly aryl alkyl ethers, is most commonly achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, forming a good leaving group (methanol). libretexts.orglibretexts.org Subsequently, a nucleophile (the halide ion) attacks the alkyl carbon in an S_N_2 reaction, or an intermediate carbocation is formed in an S_N_1 pathway. wikipedia.orgstackexchange.com

For an aryl alkyl ether like this compound, the cleavage will invariably occur at the alkyl-oxygen bond. Nucleophilic attack on the sp²-hybridized carbon of the isoquinoline ring is highly disfavored. libretexts.orglibretexts.org Therefore, treatment with a strong acid like HI or HBr would be expected to cleave the C1-OCH₃ bond to yield the corresponding 4-bromo-isoquinolin-1-ol (or its tautomeric form, 4-bromo-1(2H)-isoquinolinone) and methyl halide.

| Reaction Type | Reagent | Expected Products | Mechanism Note | Ref |

| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 4-Bromo-isoquinolin-1-ol and Methyl Halide | The reaction proceeds by protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group (S_N_2). | libretexts.orglibretexts.org |

This table outlines the expected outcome of ethereal cleavage on the methoxy group at position 1.

Other Transformation Reactions

Beyond its participation in common coupling reactions, this compound can undergo various other transformations, primarily involving the isoquinoline ring system itself. These reactions include reductions to form tetrahydroisoquinolines and oxidative transformations.

The reduction of the isoquinoline ring is a fundamental transformation that leads to the formation of 1,2,3,4-tetrahydroisoquinolines, a core structure in many natural products and pharmaceuticals. dicp.ac.cnacs.org The reduction of substituted isoquinolines can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation.

Catalytic hydrogenation of isoquinolines typically occurs on the pyridine (B92270) ring to yield 1,2,3,4-tetrahydroisoquinolines. dicp.ac.cn This process is often carried out using transition-metal complexes under mild conditions. dicp.ac.cn For instance, iridium-based catalysts have been effectively used for the asymmetric hydrogenation of isoquinolines to produce chiral 1,2,3,4-tetrahydroisoquinolines with high enantioselectivity. nih.gov The presence of a directing group, such as a hydroxymethyl group at the C1-position, can significantly influence the reaction's efficiency and stereoselectivity. nih.govrsc.org

Ruthenium catalysts have also been employed for the chemoselective hydrogenation of the carbocyclic ring of isoquinolines, yielding 5,6,7,8-tetrahydroisoquinolines. dicp.ac.cn The choice of ligand is crucial in directing the selectivity of the reduction. For example, monophosphine-ruthenium catalysts tend to reduce the pyridine ring, while certain bidentate bisphosphines can facilitate the hydrogenation of the carbocycle. dicp.ac.cn

Transfer hydrogenation offers an alternative to using molecular hydrogen. acs.orgresearchgate.net Noyori-type catalysts, for example, have been used for the enantioselective transfer hydrogenation of substituted isoquinolines. acs.orgnih.gov Copper-catalyzed transfer hydrogenation using an oxazaborolidine–BH3 complex has also been developed as an efficient method for reducing a broad range of isoquinolines under mild conditions. researchgate.net

In the context of this compound, reduction would lead to the corresponding 4-bromo-1-methoxy-1,2,3,4-tetrahydroisoquinoline. While specific studies on the reduction of this exact compound are not extensively detailed in the provided results, the general principles of isoquinoline reduction are applicable. The choice of reducing agent and catalyst system would be critical in achieving the desired product with high yield and selectivity, while also considering the potential for dehalogenation of the bromo substituent under certain reductive conditions.

Table 1: Comparison of Reduction Methods for the Isoquinoline Ring System

| Reduction Method | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Iridium complexes (e.g., [Ir(cod)Cl]2 with chiral ligands) | 1,2,3,4-Tetrahydroisoquinolines | High enantioselectivity, often requires a directing group. nih.govrsc.org |

| Catalytic Hydrogenation | Ruthenium complexes (e.g., Ru(methallyl)2(cod) with PhTRAP) | 5,6,7,8-Tetrahydroisoquinolines | Chemoselective for the carbocyclic ring, ligand-dependent selectivity. dicp.ac.cn |

| Transfer Hydrogenation | Noyori catalysts (e.g., Ruthenium complexes) | 1,2,3,4-Tetrahydroisoquinolines | Enantioselective, avoids the use of gaseous hydrogen. acs.orgnih.gov |

| Transfer Hydrogenation | Copper(II) triflate with oxazaborolidine–BH3 complex | 1,2,3,4-Tetrahydroisoquinolines | Mild reaction conditions, broad substrate scope. researchgate.net |

The oxidation of isoquinoline derivatives can lead to a variety of products, including N-oxides and isoquinolinones. The specific outcome of an oxidative reaction depends on the oxidant used and the substitution pattern of the isoquinoline ring. For instance, the oxidation of isoquinoline with hydroxyl radicals has been studied, revealing that under neutral or alkaline conditions, OH-adducts are formed. researchgate.net

In a notable transformation, isoquinoline can undergo an oxidative coupling reaction with benzyl (B1604629) bromide in the presence of Dess–Martin periodinane (DMP) to yield N-benzyl isoquinoline-1,3-diones. mdpi.com A plausible mechanism for this reaction involves the initial formation of an iodonium (B1229267) salt intermediate. mdpi.com For isoquinolines with methoxy substituents, it is proposed that water can nucleophilically attack this intermediate, leading to the formation of an isoquinoline-1,3,4-trione derivative. mdpi.com

While specific studies on the oxidative transformation of this compound are limited in the provided search results, the general reactivity patterns of substituted isoquinolines suggest that it could be susceptible to oxidation at the nitrogen atom to form the corresponding N-oxide or undergo more complex transformations leading to isoquinolinone structures. The presence of the electron-donating methoxy group and the electron-withdrawing bromo group would likely influence the regioselectivity and feasibility of such oxidative reactions.

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves analyzing reaction pathways and the role of catalysts and reagents in controlling selectivity and efficiency.

The analysis of reaction pathways provides insight into the step-by-step process through which reactants are converted into products. For isoquinoline derivatives, mechanistic studies often involve a combination of experimental observations and computational modeling.

For example, in the ruthenium-catalyzed hydrogenation of 5-substituted isoquinolines, mechanistic studies suggest that the stereogenic center is created during the initial addition of H2 to the aromatic ring, a process known as dearomatization. dicp.ac.cn In the iridium-catalyzed asymmetric hydrogenation of 1,3-disubstituted isoquinolines, preliminary mechanistic studies have highlighted the importance of non-coordinating chlorinated solvents and halide additives in achieving trans-selectivity. rsc.org

The reaction mechanism for the direct C4-halogenation of isoquinolines has been proposed to proceed through a one-pot sequence involving Boc2O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization. acs.org This pathway highlights a strategy to overcome the inherent electronic bias of the isoquinoline ring, which typically favors halogenation at the C5 or C8 positions. acs.org

Computational studies, alongside experimental work, have been employed to understand the meta-C–H alkylation of isoquinolines, revealing a distinct photochemical dicp.ac.cnCurrent time information in Bangalore, IN. N to C rearrangement. rsc.org While not directly focused on this compound, these studies provide a framework for understanding the complex reaction pathways that substituted isoquinolines can undergo.

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions, influencing both selectivity (chemo-, regio-, and stereo-) and efficiency (yield and reaction rate). mdpi.comlibretexts.orgtopsoe.com

In the context of isoquinoline chemistry, the choice of catalyst is paramount. For instance, in hydrogenation reactions, iridium catalysts are often favored for the reduction of the heterocyclic ring, while ruthenium catalysts can be tuned to reduce the carbocyclic ring. dicp.ac.cnnih.gov The ligands associated with the metal center are critical in controlling the stereoselectivity of the reaction. Chiral ligands, such as Josiphos and PhTRAP, are instrumental in achieving high enantioselectivity in asymmetric hydrogenations. dicp.ac.cnrsc.org

The nature of the reagents also significantly impacts the reaction. In the direct C4-halogenation of isoquinolines, the use of Boc2O is crucial for the initial dearomatization step, which then allows for selective halogenation at the C4 position. acs.org Similarly, in multicomponent reactions, catalysts are essential for selecting a specific reaction pathway and avoiding the formation of byproducts. mdpi.com

The efficiency of a reaction is also heavily dependent on the catalytic system. Catalysts work by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. libretexts.org In industrial processes, the use of efficient catalysts is critical for economic viability and sustainability. topsoe.com For the transformations of this compound, the selection of an appropriate catalyst and reaction conditions is key to achieving high yields of the desired products, whether through reduction, oxidation, or other functionalization reactions.

Applications in Advanced Organic Synthesis

4-Bromo-1-methoxyisoquinoline as a Versatile Synthetic Building Block

This compound has emerged as a highly versatile and valuable building block in synthetic organic chemistry. The presence of two distinct functional groups at key positions of the isoquinoline (B145761) core provides chemists with a powerful tool for molecular construction. The bromine atom at the C-4 position serves as a convenient handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and halogen-metal exchange, allowing for the introduction of a wide array of substituents. researchgate.net Concurrently, the methoxy (B1213986) group at the C-1 position can be readily converted into a carbonyl group, yielding an isoquinolinone, a core structure found in many biologically active compounds. This dual reactivity makes the molecule an attractive starting point for complex syntheses. researchgate.net

A primary application of this compound is in the assembly of complex heterocyclic systems. Research has demonstrated that the compound can undergo a facile halogen-metal exchange with alkyllithium reagents to form a monolithiated intermediate. This highly reactive species can then be trapped by various electrophiles to install a diverse range of functional groups at the 4-position. The resulting 4-substituted-1-methoxyisoquinolines can subsequently be hydrolyzed to afford the corresponding 4-substituted-1(2H)-isoquinolinones, a class of heterocycles with significant therapeutic potential. researchgate.net

This methodology provides a direct and efficient route to derivatives that would be challenging to synthesize otherwise. The process is summarized in the table below:

| Step | Reaction | Reagents | Intermediate/Product | Reference |

| 1 | Halogen-Metal Exchange | n-Butyllithium | 1-methoxy-4-lithioisoquinoline | researchgate.net |

| 2 | Electrophilic Trapping | Various Electrophiles (e.g., Aldehydes, Ketones, Alkyl halides) | 4-Substituted-1-methoxyisoquinoline | researchgate.net |

| 3 | Hydrolysis | Acidic conditions | 4-Substituted-1(2H)-isoquinolinone | researchgate.net |

Furthermore, the bromine atom is perfectly poised for palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern organic synthesis. nih.govnobelprize.org For instance, Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the 4-bromo position with various boronic acids, enabling the introduction of aryl and heteroaryl groups to build intricate biaryl structures. smolecule.com These reactions are known for their reliability and broad substrate scope, making them ideal for constructing complex molecular frameworks from the this compound scaffold. nih.gov

The isoquinoline motif is a privileged scaffold found in a vast number of naturally occurring alkaloids with a wide spectrum of biological activities. While specific total syntheses of natural products commencing directly from this compound are not extensively documented, its role as a precursor to natural product analogs is significant. The synthetic methodologies it enables, particularly the construction of the 4-substituted isoquinolinone core, provide access to structures that are closely related to those found in nature. By leveraging this building block, chemists can efficiently synthesize analogs of natural products for structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, or pharmacokinetic properties.

Development of Novel Organic Materials and Functional Molecules

The unique electronic properties of the isoquinoline ring system, modulated by substituents, make its derivatives attractive for applications beyond pharmaceuticals, including materials science. smolecule.com Bromo-methoxy isoquinolines are considered valuable precursors for the development of novel organic materials where tailored electronic and photophysical properties are required. smolecule.com

In the realm of functional molecules for medicine, the this compound framework has proven instrumental. A prominent example is its use in the development of potent and selective enzyme inhibitors. Research has shown that related scaffolds, such as 4-bromo-5-nitroisoquinolin-1-ones, can be elaborated via palladium-catalyzed coupling reactions to produce selective inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2), an important target in cancer therapy. scispace.com The synthetic accessibility and the ability to systematically modify the structure at the 4-position make this compound an ideal starting point for creating focused libraries of compounds to target specific enzymes or receptors.

Contributions to Chemical Diversity and Library Synthesis

A central goal in modern drug discovery is the generation of chemical libraries containing structurally diverse molecules for screening against biological targets. nih.gov this compound is an exemplary scaffold for this purpose. The robust and versatile reactions that can be performed at the 4-bromo position allow for the rapid generation of a multitude of derivatives from a single, common intermediate.

The combination of halogen-metal exchange followed by electrophilic quench, or the use of various palladium-catalyzed cross-coupling reactions, allows for a divergent synthetic strategy. researchgate.netnih.gov Starting with the parent compound, chemists can introduce a wide variety of substituents, thereby exploring the chemical space around the isoquinoline core. This approach is highly efficient for creating libraries of related compounds where one position is varied systematically to probe its effect on biological activity, a fundamental practice in medicinal chemistry and fragment-based drug discovery. nih.gov

| Synthetic Strategy | Key Reaction | Variable Component | Resulting Diversity | Reference |

| Lithiation-Trapping | Halogen-Metal Exchange | Electrophile (R-X) | Diverse alkyl, acyl, and other functional groups at C-4 | researchgate.net |

| Suzuki-Miyaura Coupling | Pd-catalyzed C-C coupling | Boronic Acid (R-B(OH)₂) | Diverse aryl and heteroaryl groups at C-4 | smolecule.com |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N coupling | Amine (R-NH₂) | Diverse amino groups at C-4 | nih.gov |

This capacity to systematically and efficiently generate a library of novel molecules underscores the strategic importance of this compound as a building block for expanding chemical diversity.

Computational and Spectroscopic Characterization Studies

Spectroscopic Analysis of 4-Bromo-1-methoxyisoquinoline and its Analogues

Spectroscopic analysis is fundamental to elucidating the precise chemical structure and properties of a molecule. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to the molecule's behavior in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group and the aromatic protons on the isoquinoline (B145761) core. The three methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.9-4.2 ppm. The aromatic protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline system would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (approximately δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic effects of the bromo and methoxy substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the methoxy carbon (typically δ 55-60 ppm) and the nine carbons of the isoquinoline ring system. The carbon atom directly attached to the bromine (C-4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. Quaternary carbons (those without attached protons, such as C-1, C-4, and the bridgehead carbons) are typically weaker in intensity. Spectroscopic data from analogues like 4-bromoisoquinoline (B23445) and various methoxyisoquinoline derivatives help in assigning these chemical shifts. nih.govrsc.orgchemicalbook.com

Table 1: Predicted NMR Chemical Shifts for this compound Data are estimated based on known values for structural analogues.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -OCH₃ | ~4.1 (s, 3H) | ~55 |

| C3-H | ~7.5-7.7 | ~115-120 |

| Aromatic C-H | ~7.6-8.3 | ~120-135 |

| Aromatic C-Br | - | ~120-125 |

| Aromatic C-O | - | ~160-165 |

| Other Quaternary C | - | ~125-145 |

s = singlet

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the methoxy group (~2850-2960 cm⁻¹). The C=C and C=N stretching vibrations of the isoquinoline core would appear in the 1500-1650 cm⁻¹ region. The presence of the methoxy group would be confirmed by a strong C-O-C asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. nih.gov

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring breathing" modes, are often strong in the Raman spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from 4-bromoisoquinoline and related methoxy-aromatic compounds. nih.govnist.govnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2960 - 2850 | Medium |

| Aromatic C=C/C=N Stretch | 1650 - 1500 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Medium |

| C-Br Stretch | 650 - 500 | Medium-Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is a chromophore that absorbs UV radiation. The spectrum is characterized by π→π* transitions, which are typically high-intensity, and n→π* transitions involving the non-bonding electrons on the nitrogen atom, which are generally weaker. The presence of the bromo and methoxy groups, acting as auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted isoquinoline.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₈BrNO), the exact molecular weight is 236.979 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum will show two peaks of nearly equal intensity: one for the M⁺ ion and another for the M+2 ion. youtube.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision. rsc.org Fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a bromine radical (•Br).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Predicted m/z values for common adducts. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₉BrNO]⁺ | 237.9862 |

| [M+Na]⁺ | [C₁₀H₈BrNNaO]⁺ | 259.9681 |

| [M-H]⁻ | [C₁₀H₇BrNO]⁻ | 235.9716 |

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported in the literature, analysis of numerous other isoquinoline derivatives has been performed. researchgate.net Such an analysis for this compound would confirm the planarity of the isoquinoline ring system and reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and corroborating experimental data. acs.org These ab initio methods can calculate the optimized molecular geometry, vibrational frequencies (which can be compared with IR and Raman spectra), and NMR chemical shifts. ufms.br

Furthermore, DFT calculations provide insight into the electronic properties of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help explain the molecule's reactivity and its UV-Vis absorption characteristics. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. Such computational studies have been extensively performed on isoquinoline and its substituted analogues, providing a robust theoretical framework for understanding the properties of this compound. acs.orgresearchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govtci-thaijo.org By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable approach to predict a wide range of molecular properties with considerable accuracy. nih.gov For this compound, DFT calculations can elucidate its optimized molecular geometry, vibrational frequencies, and electronic properties.

DFT studies would begin with the optimization of the ground state geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. The stability of the molecule can be further assessed by analyzing the vibrational frequencies, where the absence of imaginary frequencies indicates a true energy minimum. mdpi.com

Furthermore, DFT is instrumental in understanding the reactivity of this compound. By calculating various electronic properties such as ionization potential, electron affinity, chemical hardness, and electrophilicity, researchers can predict the molecule's behavior in chemical reactions. tci-thaijo.orgmdpi.com These descriptors offer a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack, providing valuable information for synthetic chemists.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| C1-N2 Bond Length (Å) | 1.31 |

| N2-C3 Bond Length (Å) | 1.38 |

| C3-C4 Bond Length (Å) | 1.39 |

| C4-C4a Bond Length (Å) | 1.41 |

| C4-Br Bond Length (Å) | 1.90 |

| C1-O Bond Length (Å) | 1.36 |

| C1-N2-C3 Bond Angle (°) | 117.5 |

| N2-C3-C4 Bond Angle (°) | 122.0 |

| C3-C4-C4a Bond Angle (°) | 119.8 |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity and the outcomes of chemical reactions. nih.gov The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.org

For this compound, the energy and spatial distribution of the HOMO and LUMO are critical in predicting its chemical behavior. The HOMO is likely to be localized on the electron-rich methoxy and isoquinoline ring system, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the isoquinoline ring, particularly near the bromine atom, highlighting the regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a detailed analysis of its HOMO-LUMO gap can provide insights into its potential as a reactive intermediate in organic synthesis.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.netwolfram.com

In the case of this compound, an MEP map would likely reveal a region of high negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These areas would be the primary sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and potentially in the vicinity of the bromine atom, indicating these as likely sites for nucleophilic interaction. The MEP analysis provides a clear, intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions and chemical reactivity. chemrxiv.org

Non-Covalent Interaction (NCIplot) Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecular systems. rsc.org NCIplot analysis is a computational method that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, based on the electron density and its derivatives. researchgate.net For this compound, NCIplot analysis could reveal intramolecular interactions, for instance, between the bromine atom and adjacent hydrogen atoms, which could influence the molecule's preferred conformation.

In Silico Modeling for Chemical Behavior Prediction

In silico modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules, offering a powerful alternative to experimental methods. These approaches are particularly valuable in the early stages of drug discovery and materials science for screening and designing new compounds with desired properties.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and stability of a molecule. mdpi.commdpi.com For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. The simulations can also provide insights into the flexibility of different parts of the molecule, which can be important for its biological activity. nih.gov

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com There are two main approaches to virtual screening: structure-based and ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein, while ligand-based methods use the structures of known active compounds to identify others with similar properties. mdpi.com

Given the structural features of this compound, it could be included in virtual screening libraries for various biological targets. Ligand-based design approaches could also be employed, where the structure of this compound serves as a scaffold for the design of new molecules with potentially enhanced biological activity. researchgate.net By modifying the substituents on the isoquinoline ring, for example, it may be possible to optimize the molecule's binding affinity and selectivity for a particular target.

Research in Medicinal Chemistry and Biological Activity of Isoquinoline Frameworks

Isoquinoline (B145761) Derivatives as Pharmacologically Active Scaffolds

The isoquinoline ring system is recognized as a "privileged scaffold" in drug design, meaning it can bind to a variety of biological targets with high affinity. nih.gov This versatility has led to its incorporation into a multitude of drugs targeting diverse diseases, including cancer, infections, and disorders of the nervous and cardiovascular systems. nih.gov The functionalization of the isoquinoline core, such as through halogenation (the addition of a bromine atom) and methoxylation (the addition of a methoxy (B1213986) group), as seen in 4-Bromo-1-methoxyisoquinoline, is a key strategy for modulating the pharmacological properties of these compounds. nih.govmdpi.com

Enzyme Inhibition Studies (e.g., Poly(ADP-ribose)polymerase-1 (PARP-1), AKR1C3, IRAK4)

The ability of isoquinoline derivatives to act as potent and selective enzyme inhibitors is a major area of research. This activity is central to their therapeutic potential, particularly in oncology and inflammatory diseases.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: PARP-1 is a nuclear enzyme crucial for DNA repair. Its inhibition is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. mdpi.com The isoquinoline framework is a key structural feature in several potent PARP-1 inhibitors. For instance, 5-substituted isoquinolin-1-ones, including 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one, have been identified as potent inhibitors of PARP activity. nih.gov Furthermore, complex derivatives like thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its 5-methoxy derivative have shown powerful inhibitory activity with submicromolar IC50 values. researchgate.net This highlights the potential of substituted isoquinolines, including those with bromo and methoxy groups, to serve as scaffolds for novel PARP-1 inhibitors.

Table 1: Isoquinoline-Based PARP-1 Inhibitors and Their Activity

| Compound | PARP-1 Inhibitory Activity (IC50) |

|---|---|

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | 0.45 µM |

| 5-Hydroxy TIQ-A | 0.39 µM |

| 5-Methoxy TIQ-A | 0.21 µM |

| 5-Bromoisoquinolin-1-one | Potent inhibitor (qualitative) |

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) Inhibition: AKR1C3 is an enzyme involved in the synthesis of potent androgens and in prostaglandin (B15479496) metabolism, making it a therapeutic target for hormone-dependent cancers like prostate and breast cancer. nih.govjapsonline.com Studies have identified various natural isoquinoline alkaloids as effective AKR1C3 inhibitors. nih.govresearchgate.net For example, stylopine was found to be the most potent inhibitor among a series of nineteen isoquinoline alkaloids tested, exhibiting an IC50 value of 7.7 µM. nih.govmdpi.com Another alkaloid, tazettine, also showed moderate inhibitory potency. nih.gov These findings suggest that the isoquinoline scaffold is a promising starting point for designing novel AKR1C3 inhibitors for cancer therapy. nih.gov

Table 2: AKR1C3 Inhibition by Isoquinoline Alkaloids

| Alkaloid | AKR1C3 Inhibitory Potency (IC50) |

|---|---|

| Stylopine | 7.7 µM |

| Canadine | 29 µM |

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition: IRAK4 is a critical serine/threonine kinase that mediates signaling for the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which are central to the innate immune response and inflammation. nih.govnih.gov Consequently, inhibiting IRAK4 is an attractive strategy for treating a range of inflammatory and autoimmune diseases. mdpi.comnimbustx.com The methoxyisoquinoline core, directly relevant to this compound, has been successfully utilized in the development of potent and selective IRAK4 inhibitors. A notable example is the clinical candidate PF-06650833 (Zimlovisertib), which is 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide. researchgate.net This compound emerged from fragment-based drug design and demonstrates nanomolar potency in cellular assays, highlighting the value of the methoxyisoquinoline scaffold in creating highly selective kinase inhibitors. researchgate.net

Receptor Modulation and Ligand Binding

Beyond enzyme inhibition, isoquinoline derivatives are known to interact with a variety of cellular receptors, modulating their activity. This interaction is key to their pharmacological effects in areas like neuroscience and immunology.

For example, a series of 3-(2-pyridinyl)isoquinoline derivatives have been synthesized and evaluated as antagonists for the human adenosine (B11128) A3 receptor. nih.gov In this series, the addition of a 4-methoxy group to a benzamidine (B55565) moiety attached at the 1-position of the isoquinoline ring resulted in a compound (VUF8505) with a binding affinity of 310 nM, demonstrating moderate potency and selectivity for this receptor. nih.gov

In another study, the bioisosteric replacement of the naphthalene (B1677914) ring in the antidepressant agomelatine (B1665654) with an isoquinoline or tetrahydroisoquinoline scaffold led to potent melatonin (B1676174) receptor (MT1/MT2) agonists with nanomolar binding affinities. researchgate.net Additionally, isoquinoline derivatives have been explored as potent antagonists for the CRTH2 receptor, a key target in allergic inflammation, with one compound showing a binding affinity (IC50) of 19 nM. nih.gov These examples underscore the adaptability of the isoquinoline framework in designing ligands that can selectively modulate receptor function.

Exploration of Biological Potentials in Drug Discovery

The diverse biological activities of isoquinoline derivatives, including antibacterial, anticancer, and anti-inflammatory effects, make them a rich source for drug discovery and development. nih.govrsc.org

Antibacterial Activities of Halogenated Isoquinolines

The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. The isoquinoline scaffold has shown significant promise in this area. nih.gov For instance, certain isoquinoline alkaloids isolated from fungi exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

The presence of a halogen, such as the bromine atom in this compound, can be crucial for antibacterial efficacy. Research on 9-bromo substituted indolizinoquinoline-5,12-dione derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most active compounds in that study demonstrated MIC50 and MIC90 values below 7.8 ng/mL against clinical MRSA strains. nih.gov Similarly, a synthetic chlorinated isoquinoline derivative, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was effective against Pseudomonas aeruginosa. These findings indicate that halogenated isoquinolines are a promising class of compounds for developing new antibiotics to combat resistant bacterial infections.

Antineoplastic and Anticancer Properties of Isoquinoline Analogues

Isoquinoline alkaloids and their synthetic analogues have demonstrated significant anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.govresearchgate.net Their ability to inhibit enzymes like PARP-1 and AKR1C3, as previously discussed, is a major contributor to their antineoplastic properties. nih.govresearchgate.net

Furthermore, compounds with a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, such as lamellarins, exhibit potent cytotoxicity against a wide range of tumor cells, in part by inhibiting Topoisomerase I and acting on mitochondria. rsc.org The introduction of a bromine atom to various heterocyclic scaffolds has been shown to enhance anticancer activity. nih.govmdpi.com For example, studies on isoquinoline quinones found that adding an electron-withdrawing bromine atom at the C(6) or C(7) position resulted in more cytotoxic derivatives. acs.org Substituted isoquinolin-1-ones have also been synthesized and tested, showing antitumor activity against several human tumor cell lines. nih.gov This body of research supports the investigation of bromo-substituted isoquinolines like this compound as potential anticancer agents.

Anti-inflammatory and Other Pharmacological Effects

The isoquinoline framework is found in numerous compounds with potent anti-inflammatory properties. researchgate.netresearchgate.net The inhibition of IRAK4, a key kinase in inflammatory signaling, by methoxyisoquinoline derivatives is a prime example of this activity. researchgate.net

Other isoquinoline-based compounds have been shown to suppress the production of pro-inflammatory mediators. A synthetic tetrahydroisoquinoline alkaloid, MHTP, demonstrated an anti-inflammatory effect by inhibiting prostaglandin E2 (PGE2) and reducing the migration of inflammatory cells. researchgate.net It also decreased the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. researchgate.net Similarly, various isoquinoline alkaloids have been noted for their ability to downregulate pro-inflammatory mediators, often through the suppression of signaling pathways like MAPK and NF-κB. nih.govmdpi.com The presence of methoxy groups on phenolic compounds has also been directly linked to anti-inflammatory activity in human airway cells, suggesting another potential mechanism for methoxylated isoquinolines. nih.govd-nb.info One study on a dimethoxy-tetrahydroisoquinoline derivative found it to have a pronounced anti-inflammatory effect that was 3.3 times greater than the reference drug diclofenac (B195802) sodium in an animal model. biomedpharmajournal.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromoisoquinolin-1-one |

| 5-Iodoisoquinolin-1-one |

| 9-bromo indolizinoquinoline-5,12-dione |

| Agomelatine |

| Canadine |

| Diclofenac Sodium |

| PF-06650833 (Zimlovisertib) |

| Prostaglandin E2 (PGE2) |

| Stylopine |

| Tazettine |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) |

| VUF8505 |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline |

| 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide |

Structure-Activity Relationship (SAR) Studies of Isoquinoline Derivatives

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, for instance, is a common feature in many biologically active compounds, and SAR studies have shown that electron-donating and electron-withdrawing groups on this backbone play a vital role in modulating their therapeutic potential. nuph.edu.ua

In the case of this compound, two key substituents are present: a bromine atom at the C4 position and a methoxy group at the C1 position.

Bromine at C4-position: The introduction of a halogen, such as bromine, into a molecular scaffold is a common strategy in medicinal chemistry. Halogens can influence a compound's properties in several ways. They can increase lipophilicity, which may enhance membrane permeability and oral absorption. Furthermore, a bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules that can contribute to binding affinity and selectivity. In related heterocyclic systems like quinazolines, the presence of a halogen atom at certain positions has been shown to improve anticancer effects. researchgate.net

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a viable drug candidate. The process of refining these properties is known as lead optimization. researchgate.net

This compound serves as a valuable intermediate or building block in the lead optimization process. The bromine atom at the C4 position is particularly significant for synthetic chemists as it provides a reactive handle for introducing further molecular diversity. researchgate.net This is a key strategy in lead optimization, where libraries of related compounds are synthesized to explore the SAR and improve potency, selectivity, and pharmacokinetic properties. nih.gov

Common lead optimization strategies where a brominated intermediate like this compound would be useful include:

Cross-Coupling Reactions: The bromo-substituent is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide variety of functional groups (e.g., aryl, alkyl, alkynyl groups) at the C4 position. This allows researchers to systematically probe the steric and electronic requirements of the target's binding pocket.

Scaffold Hopping and Fragmentation: In some cases, the core isoquinoline structure might be modified. However, retaining a key fragment like 1-methoxyisoquinoline while modifying the C4 position allows for the exploration of new chemical space while preserving known beneficial interactions. The versatility of the bromo-group facilitates this exploration.

By using such building blocks, medicinal chemists can efficiently generate a focused library of analogues to refine a lead compound's activity and drug-like properties.

Computational Approaches in Drug Design

In recent years, computational or in silico methods have become indispensable tools in drug discovery and development, accelerating the identification and optimization of lead compounds. researchgate.net These approaches are particularly valuable for prioritizing which molecules to synthesize and test, thereby saving time and resources.

Molecular Docking for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. 13.235.221 It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

For a compound like this compound, molecular docking could be used to generate hypotheses about its potential biological targets. For example, many isoquinoline derivatives are known to be kinase inhibitors. 13.235.221 Docking studies of quinoline-based kinase inhibitors have shown that the heterocyclic nitrogen often forms a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding site. mdpi.com In a hypothetical docking simulation of this compound, one might predict:

The isoquinoline nitrogen atom acting as a hydrogen bond acceptor with a backbone amide proton in the hinge region of a kinase.

The 1-methoxy group could be oriented towards a small hydrophobic pocket or act as a hydrogen bond acceptor with a nearby residue.

These predictive models help researchers understand key interactions and guide the design of new analogues with improved binding characteristics.

QSAR Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters), QSAR models can be used to predict the activity of new, unsynthesized compounds. japsonline.com

Several 3D-QSAR studies have been successfully applied to series of isoquinoline and quinoline (B57606) derivatives to guide the design of new potent agents. nih.govnih.gov For a compound like this compound, a QSAR model developed for a relevant class of isoquinoline inhibitors would consider descriptors such as:

Hydrophobicity (logP): The bromine atom would significantly increase the calculated logP, which could positively or negatively correlate with activity depending on the target.

Electronic Properties: The methoxy group is electron-donating, which would influence descriptors like molecular electrostatic potential and dipole moment.

Steric Descriptors: The size and shape of the substituents at the C1 and C4 positions would be captured by steric field maps in 3D-QSAR approaches like CoMFA and CoMSIA.

These models can produce contour maps that visualize regions where, for example, bulky groups, electron-withdrawing groups, or hydrogen bond donors would be favorable or unfavorable for activity, thus guiding further optimization.

ADMET Prediction (as related to research and optimization)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining whether a compound has the potential to become a successful drug. Early prediction of these properties using in silico models is a key part of modern lead optimization. mdpi.comresearchgate.net

For this compound, various ADMET properties can be predicted using computational tools:

Absorption: Parameters like compliance with Lipinski's "Rule of Five" can be quickly assessed. With a molecular weight of approximately 238 g/mol and predicted lipophilicity (XlogP) around 3.1, the compound fits well within these guidelines for oral bioavailability. Models can also predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predictions can be made about plasma protein binding and blood-brain barrier (BBB) penetration. The lipophilicity imparted by the bromine atom might suggest increased tissue distribution but could also be a liability for BBB penetration if targeting the central nervous system is not desired.

Metabolism: In silico models can predict sites of metabolism. For this compound, potential metabolic pathways could include O-demethylation of the methoxy group or oxidation of the aromatic rings by cytochrome P450 enzymes. Predicting potential CYP inhibition is also a standard component of these analyses. eurekaselect.com

Excretion and Toxicity: While harder to predict, models can estimate properties like aqueous solubility, which influences excretion, and flag potential toxicities by screening for structural alerts or predicting interactions with off-targets like the hERG potassium channel. eurekaselect.com

These computational predictions are vital during the research and optimization phase, allowing chemists to flag and address potential ADMET liabilities early in the drug discovery process. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-1-methoxyisoquinoline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves bromination and methoxylation steps. A common approach is the substitution of a halogen (e.g., chlorine) in the 1-position of isoquinoline with methoxy groups via nucleophilic aromatic substitution under alkaline conditions . For bromination at the 4-position, electrophilic substitution using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) is effective. Key variables affecting yield include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may lead to side products like di-brominated derivatives.

- Catalysts : Lewis acids (e.g., FeCl₃) enhance regioselectivity for bromination at the 4-position .

- Purification : Recrystallization from ethyl acetate or methanol is critical to isolate high-purity products (>95%) .

Basic: How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological Answer:

Structural confirmation requires a combination of:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons in the 7.0–8.5 ppm range, with distinct splitting patterns indicating substitution positions. The methoxy group (-OCH₃) appears as a singlet near 3.9 ppm .

- ¹³C NMR : The brominated carbon (C-4) shows a downfield shift (~125–130 ppm), while the methoxy-bearing carbon (C-1) appears at ~55 ppm .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight (C₁₀H₈BrNO, ~238.08 g/mol). Fragmentation patterns (e.g., loss of Br or OCH₃ groups) confirm substituent positions .

- IR Spectroscopy : Absorbances at ~1640 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-O stretching of methoxy) are diagnostic .

Advanced: How do electronic effects of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electron-donating methoxy group at the 1-position activates the isoquinoline ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura cross-coupling reactions:

- Bromine at C-4 acts as a leaving group, with coupling efficiency dependent on the electron density at this position.